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Introduction: The Azetidine Motif - A Scaffold of
Rising Importance
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a

synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its incorporation

into molecular design is driven by its unique combination of properties: a rigid, three-

dimensional structure and a reactivity profile governed by significant ring strain.[1][2] This

distinct nature allows azetidines to serve as versatile building blocks, offering improved

physicochemical and pharmacokinetic properties such as metabolic stability and aqueous

solubility in drug candidates.[2][3] Several FDA-approved drugs, including baricitinib (a Janus

kinase inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine motif, underscoring its

therapeutic relevance.[2] This guide provides an in-depth exploration of the core principles

governing the reactivity of the azetidine ring, offering insights for its strategic application in

complex molecule synthesis and drug development.
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The Heart of Reactivity: Ring Strain and Electronic
Nature
The chemical behavior of azetidines is fundamentally dictated by their inherent ring strain,

which is a consequence of bond angle compression and torsional strain within the four-

membered ring.

A Balance of Strain and Stability
The ring strain of azetidine is approximately 25.4 kcal/mol.[4] This value positions it between

the highly reactive, less stable aziridines (27.7 kcal/mol) and the relatively inert, five-membered

pyrrolidines (5.4 kcal/mol).[4] This intermediate strain energy is key to its utility; the ring is

stable enough for facile handling and manipulation but sufficiently strained to undergo

predictable ring-opening reactions under appropriate activation conditions.[5][6] This "tunable"

reactivity makes the azetidine a powerful synthon.

Heterocycle Ring Strain (kcal/mol) General Reactivity

Aziridine 27.7
Highly reactive, readily

undergoes ring-opening

Azetidine 25.4
Moderately reactive, requires

activation for ring-opening

Pyrrolidine 5.4
Largely unreactive, behaves

like an acyclic amine

Table 1: Comparative Ring

Strain of Saturated Nitrogen

Heterocycles. Data sourced

from References[4].

The Role of the Nitrogen Atom
The nitrogen atom is central to the azetidine's reactivity. Its basicity (pKa ≈ 11.3) is comparable

to that of less strained cyclic amines like pyrrolidine, meaning it can be readily protonated or

engaged by Lewis acids.[7] This process, known as N-activation, is crucial as it transforms the

nitrogen into a good leaving group, thereby polarizing the C-N bonds and priming the ring for
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nucleophilic attack. Furthermore, the substituent on the nitrogen atom profoundly influences the

ring's electronic properties and, consequently, its susceptibility to various transformations.

Key Reaction Manifolds
The reactivity of the azetidine ring can be broadly categorized into two main pathways:

reactions that lead to ring-opening and those that preserve the cyclic core while functionalizing

the ring itself.

Strain-Release Reactivity: Ring-Opening Reactions
The relief of ring strain is a powerful thermodynamic driving force for many azetidine reactions.

These transformations typically involve the cleavage of a carbon-nitrogen bond.

Nucleophilic ring-opening is the most common and synthetically valuable reaction of azetidines,

providing access to 1,3-difunctionalized acyclic amines.[7][8] The success of this reaction

hinges on activation of the ring, typically by engaging the nitrogen lone pair.

Activation is Key: Unactivated N-alkyl or N-H azetidines are generally resistant to nucleophilic

attack.[9] Activation is achieved by installing an electron-withdrawing group (e.g., tosyl, acyl) on

the nitrogen or by coordinating the nitrogen to a Brønsted or Lewis acid.[7][10] This enhances

the electrophilicity of the ring carbons.

Mechanism and Regioselectivity: The ring-opening typically proceeds via an SN2-type

mechanism.[11] In unsymmetrically substituted azetidines, the site of nucleophilic attack

(regioselectivity) is governed by a combination of steric and electronic factors.

Lewis Acid Catalysis: Lewis acids like BF₃·OEt₂ or Cu(OTf)₂ coordinate to the nitrogen,

facilitating a highly regioselective attack.[10][11] For 2-aryl-N-tosylazetidines, nucleophiles

such as alcohols preferentially attack the less hindered C4 position to yield γ-amino ethers.

[11]

Azetidinium Ions: N-alkylation of the azetidine nitrogen forms a positively charged

azetidinium ion, which is highly susceptible to nucleophilic attack.[12][13] The regioselectivity

of this opening can be controlled by the substitution pattern on the ring.[13] For instance,

azetidinium ions lacking a C4 substituent are typically opened at the C4 position.[13]
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A representative mechanism for the acid-catalyzed ring-opening of an N-activated azetidine is

shown below.

R-Az-PG + H-A

[R-AzH-PG]⁺ A⁻

Protonation

[R-AzH-PG]⁺

Transition State

SN2 Attack

Ring-Opened Product C-N Cleavage

Nu⁻

Fig 1. Mechanism of Acid-Catalyzed Ring-Opening.

Click to download full resolution via product page

Caption: General mechanism for acid-catalyzed nucleophilic ring-opening of an N-protected

azetidine.

Ring-Preserving Functionalization
While ring-opening reactions are prevalent, methods that functionalize the azetidine core while

preserving the strained ring are of immense value for scaffold elaboration in drug discovery.

Modification of the nitrogen atom is a fundamental strategy. While N-alkylation is

straightforward, N-arylation often requires modern cross-coupling methodologies, such as the
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Buchwald-Hartwig amination, to form the C(aryl)-N bond.[14] These methods allow for the

direct connection of the azetidine motif to aromatic and heteroaromatic systems.

Direct functionalization of the C-H bonds of the azetidine ring is a more recent and powerful

strategy. This approach avoids the need for pre-functionalized substrates.

α-Lithiation: N-protected azetidines can be deprotonated at the C2 position using a strong

base (e.g., s-BuLi), generating an organolithium intermediate that can be trapped with

various electrophiles.[14]

Directed C-H Activation: The azetidine ring itself can act as a directing group for the ortho-C-

H functionalization of an attached aryl ring, enabling regioselective elaboration.[15]

Palladium-catalyzed intramolecular C-H amination has also been employed to synthesize the

azetidine ring itself from acyclic precursors.[16]

A Practical Guide: Predicting Reactivity
The choice of reaction conditions and the expected outcome depend critically on the

substitution pattern of the azetidine. The following decision tree provides a simplified guide for

researchers.
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Caption: Decision workflow for predicting the reactivity of a substituted azetidine.

Experimental Protocols
The following protocols describe representative procedures for key transformations of the

azetidine ring.

Protocol: Lewis Acid-Mediated Ring-Opening of N-Tosyl-
2-phenylazetidine
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This protocol is adapted from methodologies described for the regioselective opening of

activated azetidines with alcohol nucleophiles.[11]

Objective: To synthesize a γ-amino ether via SN2-type ring-opening.

Materials:

(S)-2-phenyl-N-tosylazetidine

Anhydrous methanol (MeOH)

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-

phenyl-N-tosylazetidine (1.0 equiv) and dissolve in anhydrous DCM.

Add anhydrous methanol (10 equiv).

Cool the mixture to 0 °C in an ice bath.

Add Cu(OTf)₂ (0.1 equiv) to the solution.

Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography

(TLC).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

Extract the aqueous layer with DCM (3x).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired

1,3-amino ether.

Validation: The regioselectivity of the attack at the C4 position and the stereochemical

outcome (inversion of stereochemistry if C2 were attacked, retention here) can be confirmed

by NMR spectroscopy and comparison to literature data. The reaction's success relies on the

Lewis acid's ability to activate the C-N bond for nucleophilic attack.[11]

Protocol: N-Arylation of Azetidine via Buchwald-Hartwig
Amination
This protocol is a general representation for the cross-coupling of azetidine with an aryl halide.

[14]

Objective: To synthesize an N-aryl azetidine.

Materials:

Azetidine (or a substituted derivative)

Aryl bromide (Ar-Br)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

Sodium tert-butoxide (NaOt-Bu)

Anhydrous toluene

Procedure:

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and

NaOt-Bu (1.4 equiv).

Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

Add anhydrous toluene, followed by the aryl bromide (1.0 equiv) and azetidine (1.2 equiv).
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Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

Monitor the reaction by TLC or GC-MS.

After completion, cool the reaction to room temperature and dilute with diethyl ether.

Filter the mixture through a pad of Celite, washing with diethyl ether.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Validation: The formation of the desired product is confirmed by the appearance of

characteristic signals in ¹H and ¹³C NMR and by mass spectrometry. The catalytic cycle's

efficacy depends on the correct choice of palladium source, ligand, and base to facilitate

oxidative addition, amine coordination, and reductive elimination.

Conclusion
The azetidine ring possesses a rich and versatile chemistry, governed by a delicate balance of

ring strain and electronic effects. Its reactivity can be precisely controlled through N-activation

or substitution, allowing chemists to selectively pursue either ring-opening pathways to access

valuable acyclic amines or ring-preserving functionalizations to elaborate the core scaffold. A

thorough understanding of these fundamental principles is essential for leveraging the full

potential of the azetidine motif in the design and synthesis of next-generation therapeutics and

complex organic molecules.

References
Regioselective ring opening reactions of azetidines. (2022). ResearchGate. Available at:

[Link]

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

PubMed. Available at: [Link]

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the

four-membered heterocycle. (2021). RSC Publishing. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.researchgate.net/publication/360696983_Regioselective_ring_opening_reactions_of_azetidines
https://pubmed.ncbi.nlm.nih.gov/38205739/
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2976132?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the

four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing).

Available at: [Link]

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of

the Four-Membered Heterocycle. (n.d.). ResearchGate. Available at: [Link]

Harnessing the ortho-directing ability of the azetidine ring for the regioselective and

exhaustive functionalization of arenes. (2014). PubMed. Available at: [Link]

Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-

tosylazetidines and Aziridines by Alcohols. (n.d.). IIT Kanpur. Available at: [Link]

Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. (2025). Who we

serve. Available at: [Link]

Synthesis and Application of Bioactive N‐Functionalized Aziridines. (n.d.). PMC. Available at:

[Link]

Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-

tosylazetidines and Aziridines by Alcohols. (2007). Organic Chemistry Portal. Available at:

[Link]

Lewis Acid Ring-Opening of Azetidines. (n.d.). Scribd. Available at: [Link]

Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.

(2021). PubMed. Available at: [Link]

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications.

Available at: [Link]

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of

the Four-Membered Heterocycle. (2021). RSC Publishing. Available at: [Link]

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at:

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2021/ob/d1ob00061f
https://www.researchgate.net/publication/349940822_Recent_Advances_in_the_Synthesis_and_Reactivity_of_Azetidines_Strain-Driven_Character_of_the_Four-Membered_Heterocycle
https://pubmed.ncbi.nlm.nih.gov/25074218/
https://www.iitk.ac.in/chm/mkge/pdf/38-joc-2007.pdf
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2698-0616
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7683100/
https://www.organic-chemistry.org/abstracts/lit2/786.shtm
https://www.scribd.com/document/250495393/Lewis-Acid-Ring-Opening-of-Azetidines
https://pubmed.ncbi.nlm.nih.gov/33200481/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00402
https://pubs.rsc.org/en/content/articlepdf/2021/ob/d1ob00061f
https://chemrxiv.org/engage/chemrxiv/article-details/65b169828e3a7a67f7d195f2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2976132?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. (2024).

MDPI. Available at: [Link]

Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. (2025).

ResearchGate. Available at: [Link]

Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.

(n.d.). ResearchGate. Available at: [Link]

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-

3,4-epoxy amines. (n.d.). PMC. Available at: [Link]

Functionalized Azetidines via Visible Light-Enabled Aza Paternò- Büchi Reactions. (n.d.).

ChemRxiv. Available at: [Link]

Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols.

(2025). ResearchGate. Available at: [Link]

Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl

Alcohols. (n.d.). Asian Publication Corporation. Available at: [Link]

Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles.

(n.d.). EPFL. Available at: [Link]

Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025).

ACS Publications. Available at: [Link]

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS.

Available at: [Link]

Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and

stereochemical implications of amide coupling and ring expansion to dihydro-1,3-oxazines.

(2025). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

Stereoselective functionalization of azetidines. (2025). Elektronische Hochschulschriften der

LMU München. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.mdpi.com/1420-3049/29/20/4513
https://www.researchgate.net/publication/227690647_Nucleophilic_Ring-Opening_of_Azetidinium_Ions_Insights_into_Regioselectivity
https://www.researchgate.net/publication/346617056_Ring-opening_of_azetidiniums_by_nucleophiles_Synthesis_of_polysubstituted_linear_amines
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10523097/
https://chemrxiv.org/engage/chemrxiv/article-details/60c756910f5454b807185073
https://www.researchgate.net/publication/233959902_Lewis_Acid_Catalyzed_Regioselective_Ring_Opening_of_Azetidines_with_Alcohols_and_Thiols
https://asianpubs.org/index.php/ijoc/article/view/3069
https://www.epfl.ch/labs/lcso/wp-content/uploads/2018/12/G.-Evano-Ring-expansion-of-aziridines-and-azetidines-for-the-synthesis-of-5-membered-azacycles-2018.pdf
https://pubs.acs.org/doi/10.1021/acs.joc.5c01077
https://www.heterocycles.jp/newlibrary/downloads/pdfs/22736
https://pubs.rsc.org/en/content/articlelanding/2025/qo/d5qo00804b
https://edoc.ub.uni-muenchen.de/32288/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2976132?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Azetidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-

3,4-epoxy amines. (2023). Frontiers. Available at: [Link]

REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES

AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC

AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. (2021).

OpenMETU. Available at: [Link]

Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (n.d.).

ChemRxiv. Available at: [Link]

Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (2025).

ACS Publications. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of
the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing)
[pubs.rsc.org]

5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of
the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing)
[pubs.rsc.org]

6. researchgate.net [researchgate.net]

7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.organic-chemistry.org/synthesis/heterocycles/amines/azetidines.shtm
https://www.frontiersin.org/articles/10.3389/fchem.2023.1264639/full
https://open.metu.edu.tr/handle/11511/91475
https://chemrxiv.org/engage/chemrxiv/article-details/65b169b18e3a7a67f7d19642
https://pubs.acs.org/doi/10.1021/acsomega.5c00223
https://www.benchchem.com/product/b2976132?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/15204/The_Azetidine_Scaffold_A_Journey_from_Discovery_to_a_Privileged_Motif_in_Drug_Development.pdf
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://pubmed.ncbi.nlm.nih.gov/41489081/
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2698-0616
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f/unauth
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f/unauth
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f/unauth
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f
https://www.researchgate.net/publication/350402208_Recent_Advances_in_the_Synthesis_and_Reactivity_of_Azetidines_Strain-Driven_Character_of_the_Four-Membered_Heterocycle
https://triggered.stanford.clockss.org/ServeContent?doi=10.3987%2Frev-11-sr%28p%299
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2976132?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. researchgate.net [researchgate.net]

9. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and
stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers
(RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]

10. researchgate.net [researchgate.net]

11. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-
tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]

12. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines
- PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

15. Harnessing the ortho-directing ability of the azetidine ring for the regioselective and
exhaustive functionalization of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

16. pubs.rsc.org [pubs.rsc.org]

To cite this document: BenchChem. [A Technical Guide to the Fundamental Reactivity of the
Azetidine Ring]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2976132/docs#a-technical-guide-to-the-fundamental-
reactivity-of-the-azetidine-ring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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